molecular formula C12H17N3O5S2 B2395337 Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate CAS No. 1219338-86-9

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2395337
CAS No.: 1219338-86-9
M. Wt: 347.4
InChI Key: OLPHYQIKXODYTP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Scientific Research Applications

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with various enzymes and receptors.

    Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of similar compounds involves protein-ligand interactions with target enzymes . For example, some compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.

    Methylsulfonylation: The methylsulfonyl group is added via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Known for its anti-inflammatory properties.

    4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Exhibits potent antioxidant activity.

Uniqueness

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl and pyrrolidine moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S2/c1-3-20-11(17)8-7-21-12(13-8)14-10(16)9-5-4-6-15(9)22(2,18)19/h7,9H,3-6H2,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPHYQIKXODYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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